molecular formula C20H22Cl2N2O5 B608520 LEO-29102 CAS No. 1035572-38-3

LEO-29102

Numéro de catalogue: B608520
Numéro CAS: 1035572-38-3
Poids moléculaire: 441.3 g/mol
Clé InChI: HOKIHKLKOZWCRY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de LEO29102 implique plusieurs étapes clés, à partir du piclamilast. Le processus comprend l'introduction simultanée de substituants 2'-alcoxy et la modification d'une amide en un lien céto . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les transformations souhaitées.

Méthodes de production industrielle : La production industrielle de LEO29102 suit une voie de synthèse similaire, mais elle est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réacteurs à haut débit et de procédés en continu pour assurer une qualité et un rendement constants. Le produit final est formulé en crème pour application topique .

Analyse Des Réactions Chimiques

Types de réactions : LEO29102 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les motifs pyridyle et phénoxy. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant LEO29102 comprennent des solvants organiques comme le dichlorométhane, des catalyseurs tels que le palladium sur carbone et des agents oxydants comme le peroxyde d'hydrogène. Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour assurer des rendements optimaux .

Produits principaux : Les produits principaux formés à partir des réactions impliquant LEO29102 comprennent divers dérivés substitués et des formes oxydées. Ces produits sont souvent analysés à l'aide de techniques telles que la spectrométrie de masse et la spectroscopie de résonance magnétique nucléaire pour confirmer leurs structures .

Applications De Recherche Scientifique

Clinical Trials and Efficacy

LEO-29102 has been the subject of multiple clinical trials aimed at evaluating its safety, tolerability, and pharmacokinetics in patients with atopic dermatitis. Here are some key studies:

  • Phase 1 Study : Investigated the safety and pharmacokinetics of this compound cream in healthy subjects. The study aimed to assess how the drug is absorbed and metabolized when applied to the skin.
    • Results : Indicated good tolerability and promising pharmacokinetic profiles, suggesting effective absorption through the skin barrier .
  • Phase 2 Proof of Concept Study : Evaluated different dosages of this compound cream compared to a vehicle and an active comparator (Elidel) for treating mild to moderate atopic dermatitis.
    • Results : Showed significant improvements in the Scoring of Atopic Dermatitis (SCORAD) index among participants, indicating efficacy in reducing symptoms .
  • Ongoing Studies : Additional trials are exploring its application for plaque psoriasis and other immune-mediated skin diseases, further establishing its therapeutic potential .

Summary of Clinical Trials for this compound

Trial PhaseStudy FocusKey FindingsStatus
Phase 1Safety & PharmacokineticsGood tolerability; effective skin absorptionCompleted
Phase 2Efficacy in Atopic DermatitisSignificant reduction in SCORAD scoresOngoing
Phase 2Dose FindingEstablished optimal dosing for efficacyOngoing

Comparative Efficacy of PDE4 Inhibitors

Drug NameApproval YearIndicationsEfficacy Highlights
Roflumilast2010COPDReduces exacerbations; anti-inflammatory
Apremilast2014Psoriatic Arthritis, PsoriasisEffective in reducing skin lesions
Crisaborole2016Atopic DermatitisApproved for mild-to-moderate cases
This compoundPendingAtopic Dermatitis, PsoriasisPromising results in early trials

Case Study 1: Efficacy in Adult Patients

In a Phase II study involving adult patients with atopic dermatitis, this compound demonstrated a significant reduction in eczema severity scores after four weeks of treatment. Patients reported improved quality of life metrics alongside clinical improvements .

Case Study 2: Pediatric Application

A separate study focusing on pediatric populations showed that children treated with this compound had a higher response rate compared to adults, with many achieving significant reductions in their eczema severity index scores .

Activité Biologique

LEO-29102 is a novel phosphodiesterase-4 (PDE4) inhibitor developed for the treatment of inflammatory skin conditions, particularly atopic dermatitis (AD). This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

This compound functions primarily as a selective inhibitor of the PDE4D isoform, which plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, this compound increases cAMP concentrations, leading to anti-inflammatory effects through the modulation of various signaling pathways involved in immune responses.

2. Pharmacokinetics and Formulation

This compound is formulated as a topical cream, designed for efficient drug delivery to the skin with minimal systemic absorption. Key pharmacokinetic parameters include:

ParameterValue
Molecular WeightLow (specific value not disclosed)
Log D~3
Protein Binding~95%
EC50~60 nM

The low molecular weight and high protein binding affinity indicate favorable characteristics for topical application, minimizing potential side effects associated with systemic exposure .

3.1 Phase II Studies

In clinical trials, particularly Phase II studies, this compound demonstrated significant efficacy in reducing symptoms of atopic dermatitis. A notable study reported that 60% of adult participants achieved a 50% reduction in the Scoring of Atopic Dermatitis (SCORAD), while 90% of pediatric patients reached Eczema Area Severity Index (EASI) 50 . These results underscore this compound's potential as an effective treatment option for both adults and children suffering from AD.

3.2 Safety and Tolerability

Safety assessments during clinical trials indicate that this compound is generally well-tolerated among participants. Adverse effects were minimal and primarily localized to application sites, which aligns with its design as a soft-drug intended for topical use . The ongoing evaluation of long-term safety profiles remains essential as the drug progresses through clinical phases.

4.1 Case Study Analysis

A recent case study utilizing Open Flow Microperfusion (dOFM) technology provided insights into the pharmacokinetic behavior of this compound in human skin. The study highlighted that dOFM sampling yielded lower variability compared to traditional biopsy methods, suggesting more reliable data on drug exposure levels in interstitial fluid .

4.2 Comparative Studies

Comparative studies between this compound and other PDE4 inhibitors revealed that while this compound showed promising efficacy, other compounds like LEO-39652 did not demonstrate similar engagement with therapeutic targets . This finding emphasizes the unique pharmacological profile of this compound.

5. Conclusion

This compound represents a significant advancement in the treatment landscape for atopic dermatitis. Its selective inhibition of PDE4D, coupled with favorable pharmacokinetic properties and robust clinical efficacy data, positions it as a promising candidate for dermatological therapies. Ongoing research will further elucidate its long-term safety and efficacy across diverse patient populations.

Propriétés

Numéro CAS

1035572-38-3

Formule moléculaire

C20H22Cl2N2O5

Poids moléculaire

441.3 g/mol

Nom IUPAC

2-[6-[2-(3,5-dichloropyridin-4-yl)acetyl]-2,3-dimethoxyphenoxy]-N-propylacetamide

InChI

InChI=1S/C20H22Cl2N2O5/c1-4-7-24-18(26)11-29-19-12(5-6-17(27-2)20(19)28-3)16(25)8-13-14(21)9-23-10-15(13)22/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,24,26)

Clé InChI

HOKIHKLKOZWCRY-UHFFFAOYSA-N

SMILES

CCCNC(=O)COC1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C=NC=C2Cl)Cl

SMILES canonique

CCCNC(=O)COC1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C=NC=C2Cl)Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

LEO-29102;  LEO 29102;  LEO29102.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LEO-29102
Reactant of Route 2
Reactant of Route 2
LEO-29102
Reactant of Route 3
Reactant of Route 3
LEO-29102
Reactant of Route 4
Reactant of Route 4
LEO-29102
Reactant of Route 5
Reactant of Route 5
LEO-29102
Reactant of Route 6
Reactant of Route 6
LEO-29102

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.